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Compound of Interest

Compound Name:
(1H-Pyrrolo[2,3-c]pyridin-3-

yl)methanol

Cat. No.: B7644925 Get Quote

Executive Summary
6-Azaindole-3-methanol (CAS: 1000342-84-0) is a critical pharmacophore in the synthesis of

kinase inhibitors, serving as a bioisostere to indole-3-methanol. Its mass spectrometric analysis

is pivotal for structural confirmation and metabolic stability studies. This guide provides a

detailed analysis of its fragmentation patterns under Electrospray Ionization (ESI),

distinguishing it from its structural isomers (4-, 5-, and 7-azaindoles) and its carbocyclic analog

(indole-3-methanol).

Key Differentiator: Unlike indole-3-methanol (

), 6-azaindole-3-methanol exhibits an

at m/z 149, with a characteristic dehydration pathway driven by the specific resonance stability
of the 6-aza-indolyl-methyl cation.
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Property Data

Formula

Exact Mass 148.0637 Da

(ESI) 149.0710 m/z

Ionization Mode ESI (+) / APCI (+)

Key Neutral Losses

(18 Da),

(27 Da),

(28 Da)

Structural Context
The presence of the nitrogen atom at the 6-position (pyridine ring) significantly alters the

electron density compared to the standard indole core. This electron-withdrawing effect

influences the stability of the carbocation formed at the C3-position during fragmentation,

making the dehydration step (

149

131) a defining spectral feature.

Fragmentation Mechanism (ESI-MS/MS)[1][2][3]
The fragmentation of 6-azaindole-3-methanol follows a distinct "Dehydration-Degradation"

cascade.

Primary Pathway: The Dehydration Event
Upon collision-induced dissociation (CID), the protonated molecular ion (

149) undergoes rapid loss of a water molecule.

Mechanism: Protonation of the hydroxyl group followed by heterolytic cleavage of the C-O

bond.
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Result: Formation of the 6-azaindolyl-3-methyl cation (

131).

Stability: This cation is resonance-stabilized by the indole-like

-system, though less stable than the pure indole analog due to the electron-deficient pyridine
ring.

Secondary Pathway: Ring Destruction
The

131 ion possesses high internal energy and degrades via loss of hydrogen cyanide (HCN),
characteristic of nitrogen heterocycles.

Loss of HCN (27 Da): Cleavage of the pyrrole ring or the pyridine moiety yields ions at m/z

104.

Further Fragmentation: Subsequent losses of

or another HCN molecule lead to lower mass aromatic fragments (

77, phenyl-like cation).

Visualization of Fragmentation Pathway

Fig 1. ESI-MS/MS Fragmentation Cascade of 6-Azaindole-3-Methanol
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Figure 1: Predicted fragmentation cascade showing the transition from the protonated parent

ion to the stabilized methyl cation and subsequent ring degradation.[1]
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Differentiation between the 6-azaindole scaffold and its isomers (4-, 5-, 7-aza) or the carbon

analog is critical in impurity profiling.

Comparison Table
Feature

6-Azaindole-3-

Methanol
Indole-3-Methanol

7-Azaindole-3-

Methanol

Precursor (

)
149 148 149

Base Peak (MS2) 131 (High Intensity)
130 (Very High

Intensity)

131 (Medium/High

Intensity)

Key Difference
Mass Shift (+1 Da) vs

Indole
Mass

Retention Time / HCN

Loss

Mechanism

Pyridine N (pos 6)

destabilizes C3 cation

slightly.

Benzenoid ring

stabilizes C3 cation

strongly.

Pyridine N (pos 7)

allows unique H-

bonding; often elutes

earlier/later in HILIC.

HCN Loss

Prominent secondary

fragment (

104).

Prominent (

103).

Often shows

competing ring

opening due to N7

proximity to NH.

Distinguishing Isomers (6-aza vs. 7-aza)
While 6-aza and 7-aza isomers share the same mass (

149) and primary fragment (

131), they can be distinguished by:

Retention Time (LC-MS): On C18 columns at neutral pH, 7-azaindole derivatives typically

elute after 6-azaindole derivatives due to intramolecular H-bonding (N7 to NH1) reducing

polarity.

Fragment Ratios: The ratio of the
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131 (water loss) to

104 (HCN loss) peak often differs. The 7-aza isomer may show a higher propensity for ring
fragmentation due to the specific electronics of the N7 position.

Experimental Protocol
To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended.

Sample Preparation
Stock Solution: Dissolve 1 mg of 6-azaindole-3-methanol in 1 mL of Methanol (HPLC grade).

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or

HILIC for polar retention.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.3 mL/min.

MS Parameters (Source: ESI+)
Capillary Voltage: 3500 V

Drying Gas Temp: 300°C

Fragmentor Voltage: 100 V (Optimized to prevent in-source water loss)

Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe the full transition from

.
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Workflow Diagram

Fig 2. Standardized LC-MS/MS Workflow for 6-Azaindole-3-Methanol Analysis
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Figure 2: Step-by-step experimental workflow for acquiring reproducible MS/MS spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scielo.br [scielo.br]

2. Methanol, TMS derivative [webbook.nist.gov]

3. img01.pharmablock.com [img01.pharmablock.com]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
6-Azaindole-3-Methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7644925#mass-spectrometry-fragmentation-
patterns-of-6-azaindole-3-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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